2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile
Overview
Description
2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is a chemical compound that features a pyrazole ring substituted with a methyl group and a trifluoromethyl group
Mechanism of Action
Target of Action
It is known that trifluoromethyl-1,2,4-triazoles, a class of compounds to which this compound belongs, have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .
Mode of Action
It is known that the trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .
Biochemical Pathways
Compounds with trifluoromethyl-1,2,4-triazole cores are known to have broad-spectrum pharmaceutical activity .
Pharmacokinetics
The presence of the trifluoromethyl group in similar compounds is known to significantly improve their physicochemical and pharmacological properties .
Biochemical Analysis
Biochemical Properties
2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular proliferation and differentiation . Additionally, this compound can impact mitochondrial function, thereby affecting cellular energy metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it binds to the active site of certain kinases, inhibiting their activity and thereby modulating downstream signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in rodent models . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, followed by functionalization to introduce the trifluoromethyl group . Another approach includes the use of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one as a starting material, which undergoes cyclization and subsequent functionalization .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and continuous processing can be employed to optimize the reaction conditions and improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: A related compound with similar structural features but lacking the acetonitrile group.
1-methyl-5-(trifluoromethyl)-1H-pyrazole: Another regioisomer with the trifluoromethyl group at a different position.
Uniqueness
2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile is unique due to the presence of both the trifluoromethyl and acetonitrile groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3/c1-13-4-5(2-3-11)6(12-13)7(8,9)10/h4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASRCDDOLIUWKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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